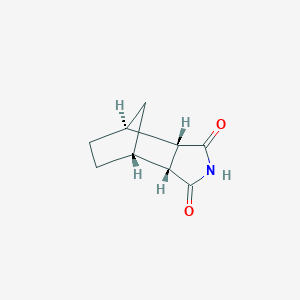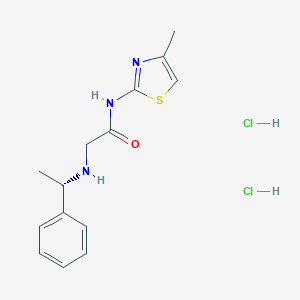
DL-Lauroylcarnitine chloride
Overview
Description
DL-Lauroylcarnitine chloride: is a zwitterionic, long-chain acylcarnitine compound. It is known for its role as a permeation enhancer, which facilitates the absorption of hydrophilic compounds through mucosal membranes . The compound has the molecular formula C19H38NO4Cl and a molecular weight of 379.96 g/mol .
Biochemical Analysis
Cellular Effects
DL-Lauroylcarnitine chloride has been shown to influence cell function . It is known to enhance the absorption of certain compounds, particularly through mucosal membranes
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules
Metabolic Pathways
This compound is involved in the metabolism of most mammals, plants, and some bacteria . It plays a key role in lipid metabolism and beta-oxidation . It is used to transport long-chain fatty acids into the mitochondria to be oxidized for energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Lauroylcarnitine chloride can be synthesized through the esterification of DL-carnitine with lauric acid in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: DL-Lauroylcarnitine chloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield DL-carnitine and lauric acid .
Common Reagents and Conditions:
Major Products Formed:
Hydrolysis: DL-carnitine and lauric acid.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
DL-Lauroylcarnitine chloride has a wide range of applications in scientific research, including:
Mechanism of Action
DL-Lauroylcarnitine chloride exerts its effects by interacting with the lipid bilayer of cell membranes. The compound’s long-chain fatty acid moiety integrates into the membrane, disrupting the lipid packing and increasing membrane fluidity . This disruption enhances the paracellular transport of hydrophilic compounds, allowing them to pass through the membrane more easily . The molecular targets involved include the tight junction proteins, which are modulated to increase permeability .
Comparison with Similar Compounds
- Lauroyl-L-carnitine chloride
- Palmitoyl-DL-carnitine chloride
- Stearoyl-L-carnitine chloride
Comparison: DL-Lauroylcarnitine chloride is unique due to its specific fatty acid chain length (lauric acid) and its zwitterionic nature, which provides a balance between hydrophilicity and lipophilicity . Compared to other acylcarnitines, such as palmitoyl-DL-carnitine chloride and stearoyl-L-carnitine chloride, this compound offers distinct advantages in terms of membrane permeability enhancement and stability .
Properties
IUPAC Name |
(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBUDRTWRVCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14919-37-0 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroylcarnitine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)




![1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE](/img/structure/B151883.png)


